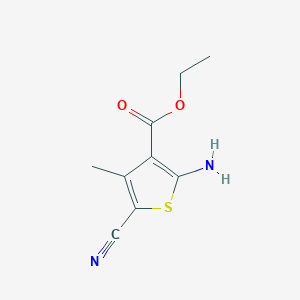

3,5-Dimethyl-1H-indole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethyl-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.21 g/mol . This compound is part of the indole family, which are ideal precursors for the synthesis of active molecules .

Molecular Structure Analysis

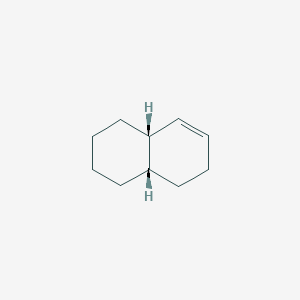

The molecular structure of 3,5-Dimethyl-1H-indole-2-carbaldehyde consists of a benzene ring fused to a pyrrole ring, with two methyl groups attached to the 3rd and 5th positions of the indole ring, and a carbaldehyde group attached to the 2nd position . The InChI code for this compound isInChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)11(6-13)12-10/h3-6,12H,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethyl-1H-indole-2-carbaldehyde include a molecular weight of 173.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The compound has a topological polar surface area of 32.9 Ų and a complexity of 204 .Applications De Recherche Scientifique

Medicinal Chemistry: Antiviral and Anticancer Applications

Indole derivatives, including 3,5-Dimethyl-1H-indole-2-carbaldehyde , have shown significant promise in medicinal chemistry due to their biological activities. They have been studied for their antiviral properties, particularly against influenza A and Coxsackie B4 virus . Additionally, their anticancer potential has been explored, with certain derivatives demonstrating cytotoxic effects against cancer cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 .

Agriculture: Plant Growth Regulation

In agriculture, indole derivatives are known to influence plant growth. Compounds like 3,5-Dimethyl-1H-indole-2-carbaldehyde could be precursors for synthesizing plant hormones or analogs thereof, which play a role in regulating plant growth and development .

Material Science: Synthesis of Active Molecules

This compound serves as a precursor in the synthesis of active molecules for material science applications. Its derivatives are used to create complex molecules through multicomponent reactions (MCRs), which are crucial in developing new materials with specific properties .

Environmental Science: Antifungal Properties

Indole-3-carbaldehyde, a related compound, has demonstrated antifungal properties. Derivatives like 3,5-Dimethyl-1H-indole-2-carbaldehyde could potentially be used to develop environmentally friendly fungicides or treatments for fungal infections .

Analytical Chemistry: Chemical Ionization Mass Spectrometry

In analytical chemistry, 3,5-Dimethyl-1H-indole-2-carbaldehyde can be used to study the behavior of compounds in atmospheric pressure chemical ionization mass spectrometry, aiding in the identification and analysis of complex organic compounds .

Pharmacology: Opioid Receptor Agonists

Research in pharmacology has explored the use of indole derivatives as opioid receptor agonists. These compounds could be key in developing new pain management drugs with potentially fewer side effects .

Biochemistry: Enzyme Inhibition

The biochemical applications of 3,5-Dimethyl-1H-indole-2-carbaldehyde include its role as an inhibitor of enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are targets for treating diabetic complications .

Industrial Uses: Photorefractive Materials

Indole derivatives are used in the synthesis of photorefractive materials, which have applications in the development of optical data storage and processing technologies .

Orientations Futures

The future directions for 3,5-Dimethyl-1H-indole-2-carbaldehyde could involve further exploration of its synthesis strategies, chemical reactions, and biological activities. Given its role as a precursor in the synthesis of active molecules, there is potential for the development of new pharmaceutical compounds .

Mécanisme D'action

Target of Action

3,5-Dimethyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . The interaction of these compounds with their targets can result in changes at the cellular level, potentially leading to therapeutic effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

3,5-dimethyl-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)11(6-13)12-10/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYUNHFBHYCXIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424352 |

Source

|

| Record name | 3,5-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1H-indole-2-carbaldehyde | |

CAS RN |

1463-67-8 |

Source

|

| Record name | 3,5-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.